2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid
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Overview
Description
2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an aniline moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Aniline Moiety: The aniline derivative, 2-(Trifluoromethyl)aniline, is introduced via a nucleophilic aromatic substitution reaction.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, although it is generally deactivating.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid serves as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in the development of pharmaceuticals due to its ability to interact with biological targets. It may serve as a lead compound in drug discovery programs aimed at treating various diseases.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Trifluoromethyl)anilino]benzoic acid
- 2-[2-(Trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid
- 2-[2-(Trifluoromethyl)anilino]-1,3-thiazole-5-acetic acid
Uniqueness
Compared to similar compounds, 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid is unique due to the specific positioning of the acetic acid group, which can influence its reactivity and interactions with biological targets. The combination of the trifluoromethyl group and the thiazole ring also imparts distinct physicochemical properties, such as increased lipophilicity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)8-3-1-2-4-9(8)17-11-16-7(6-20-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISWEXBKCSVBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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